4,7-Difluoro-2-methyl-1H-1,3-benzodiazole
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Overview
Description
4,7-Difluoro-2-methyl-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of 2,4-difluoroaniline with methyl isocyanate under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms at the 4 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methyl-benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazoles.
Scientific Research Applications
4,7-Difluoro-2-methyl-1H-1,3-benzodiazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
- 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
- 4-fluoro-2-methyl-1H-1,3-benzodiazole
- 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole
Comparison: 4,7-Difluoro-2-methyl-1H-1,3-benzodiazole stands out due to the specific positioning of the fluorine atoms and the methyl group, which confer unique chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H6F2N2 |
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Molecular Weight |
168.14 g/mol |
IUPAC Name |
4,7-difluoro-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H6F2N2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) |
InChI Key |
JRQXKVISITZNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)F)F |
Origin of Product |
United States |
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